molecular formula C13H12O B1265543 Benzyl phenyl ether CAS No. 946-80-5

Benzyl phenyl ether

Cat. No. B1265543
CAS RN: 946-80-5
M. Wt: 184.23 g/mol
InChI Key: BOTNYLSAWDQNEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzyl phenyl ether can be achieved through several methods. Traditional approaches include the Williamson ether synthesis, Mitsunobu reaction, and Ullmann condensation, among others. A review by Mandal et al. highlights the advancement of ether synthesis from organic solvents to water, illustrating the development of more environmentally friendly and efficient methodologies for synthesizing ethers like benzyl phenyl ether. These methods encompass various catalysts, including Bronsted and Lewis acids, transition metals, and even solvent-free conditions to enhance yield and reduce environmental impact (Mandal et al., 2016).

Molecular Structure Analysis

The molecular structure of benzyl phenyl ether is characterized by a benzyl group (C6H5CH2-) connected to a phenyl group (C6H5-) through an oxygen atom. This structure is pivotal for its chemical behavior and reactivity. The ether linkage imparts certain steric and electronic effects that influence its reactions with various reagents. Although specific analyses of benzyl phenyl ether's molecular structure were not found, understanding the general behavior of ethers and their electronic effects is crucial for predicting its reactivity and interactions.

Chemical Reactions and Properties

Benzyl phenyl ether undergoes various chemical reactions, including oxidative cleavage, hydrogenation, and substitution reactions. These reactions are influenced by the ether bond's resistance to hydrolysis and its ability to participate in electron donation through resonance. Gromov et al. describe a methodology for synthesizing derivatives of azacrown ethers, which could relate to modifications of benzyl phenyl ether for specific applications, demonstrating the compound's versatility and potential for transformation into complex molecules (Gromov et al., 2004).

Physical Properties Analysis

The physical properties of benzyl phenyl ether, such as boiling point, melting point, and solubility, are influenced by its molecular structure. The ether linkage contributes to its relatively high boiling point compared to aliphatic ethers due to the aromatic rings' additional van der Waals forces. These properties are essential for its application in chemical synthesis and industrial processes, where solubility and volatility need to be carefully considered.

Chemical Properties Analysis

Benzyl phenyl ether's chemical properties are marked by its stability and reactivity under certain conditions. Its stability comes from the aromatic ether's resistance to hydrolysis, making it a useful solvent and intermediate in organic synthesis. However, under strong acidic or oxidative conditions, it can be cleaved, forming benzyl alcohol and phenol. This reactivity is useful for synthesizing a wide range of compounds.

References

Scientific Research Applications

Pyrolysis Studies

Benzyl phenyl ether (BPE) plays a significant role in pyrolysis studies. It is a reactive organic oxygenate with properties similar to subbituminous and bituminous coals, making it relevant in coal research. The pyrolysis of BPE under specific conditions yields products like toluene and phenol, offering insights into coal decomposition and hydrogen transfer reactions (Schlosberg, Davis, & Ashe, 1981).

Synthesis and Antimicrobial Activity

BPE is a precursor in synthesizing novel compounds with antibacterial and antifungal activities. Phenyl- and benzimidazole-substituted benzyl ethers derived from BPE exhibit potent activity against various pathogens, indicating its potential in developing new antimicrobial agents (Güven et al., 2007).

Catalytic Transfer Hydrogenolysis

The catalytic transfer hydrogenolysis of BPE, using catalysts like Pd/Fe3O4, has been studied for cleaving ether C–O bonds. This process is significant in breaking down lignin model compounds, contributing to our understanding of lignin valorization and biomass conversion (Paone et al., 2016).

Solid Phase Organic Reactions

BPE is instrumental in solid phase organic reactions. For example, differential acetylative cleavage of phenylmethyl ether, a component of BPE, has been developed for applications in waste minimization and atom economy, underscoring its role in green chemistry (Chakraborti & Chankeshwara, 2009).

Synthesis of Functionalized Derivatives

BPE is used in the synthesis of functionalized derivatives, like benzo[b]furan, through α-lithiation and subsequent reactions with electrophiles. This process is crucial in organic synthesis, providing pathways to synthesize complex organic molecules (Velasco et al., 2015).

High Temperature Liquid Water Decomposition

BPE's decomposition in high temperature liquid water (HTLW) has been studied for phenolic compounds recovery from lignin. This research is significant in developing efficient and green solutions for lignin utilization (Wu & Lu, 2011).

Safety And Hazards

Benzyl phenyl ether may cause skin and eye irritation and may be harmful if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Benzyl phenyl ether is a useful model compound in catalytic chemistry to represent the a-O4 ether bond in lignin and coal . It is also used in mechanocatalysis, a promising approach for green, solvent-free biomass deconstruction and valorization .

properties

IUPAC Name

phenoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTNYLSAWDQNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70870813
Record name Benzyloxybenzene
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Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl phenyl ether

CAS RN

946-80-5, 31324-44-4
Record name Benzyl phenyl ether
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Record name Benzyl phenyl ether
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Record name Benzyloxybenzene
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Record name Benzyl Phenyl Ether
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Record name BENZYL PHENYL ETHER
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Synthesis routes and methods I

Procedure details

A mixture of sodium phenolate trihydrate (10.2 g; 60 mmole) and benzyl chloride (6.4 ml; 56 mmole) in methanol (150 ml) was pumped through the system (15 ml/minute; 146°-7° C.; 1000-1050 kPa). The MeOH was rotary evaporated off and the residue recrystallised from EtOH to afford colourless needles of phenyl benzyl ether (6.9 g; 67% yield), m.p. 36°-36.3° C.
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10.2 g
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reactant
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6.4 mL
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150 mL
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Synthesis routes and methods II

Procedure details

In a 200 ml-volume flask was charged 1 704 g of metallic magnesium. After displacing the atmosphere with nitrogen, a small amount of iodine was added thereto, followed by heating to activate the magnesium. Ten milliliters of tetrahydrofuran (THF) were added thereto, and a mixture comprising 18.5 g of 4-bromophenyl benzyl ether as prepared in Example 1 and 40 ml of THF was added dropwise to the system from a dropping funnel at room temperature over a period of 30 minutes. The reaction was continued at a refluxing temperature of THF for an additional 2.5 hours to prepare a Grignard reagent. To the resulting Grignard reagent was added a mixture of 10.0 g of (S)-2,6-dimethylheptanal and 30 ml of THF at 15° C., followed by allowing the mixture to react for 2 hours while keeping at that temperature. The reaction mixture was treated with diluted hydrochloric acid, neutralized with a sodium bicarbonate aqueous solution, and washed with water to obtain 21.8 g of a crude product. Purification by silica gel column chromatography (eluent: benzene) yielded 11.8 g (theoretical yield: 47%) of the entitled compound as a viscous yellow liquid.
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704 g
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18.5 g
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40 mL
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Grignard reagent
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Grignard reagent
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(S)-2,6-dimethylheptanal
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10 g
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reactant
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30 mL
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solvent
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0 (± 1) mol
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Yield
47%

Synthesis routes and methods III

Procedure details

In Scheme 3, the starting phenol is reacted with a benzyl halide in the presence of a base (e.g. sodium amide, triethylamine, sodium hydroxyde, barium oxide, silver oxide, sodium hydride) in an inert solvent (e.g. ether, dimethylsulfoxide, dimethylformamide, tetrahydrofuran) to give a benzyl phenyl ether, which is an example of the derivative of the alkoxyiminocarboxylic acid (V).
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benzyl halide
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Synthesis routes and methods IV

Procedure details

In Scheme 3, the starting phenol is reacted with a benzyl halide in the presence of a base (e.g. sodium amide, triethylamine, sodium hydroxide, barium oxide, silver oxide, sodium hydride) in an inert solvent (e.g. ether, dimethylsulfoxide, dimethylformamide, tetrahydrofuran) to give a benzyl phenyl ether, which is an example of the derivative of the alkoxyiminocarboxylic acid (V).
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benzyl halide
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Synthesis routes and methods V

Procedure details

Phenol (2.836 g, 30 millimoles, Aldrich, 99+%), sodium hydroxide (1.411 g, 35 millimoles, Merck, 97%), and sodium iodide (0.433 g, 3 millimoles, Aldrich, 98%) were dissolved in water (299.19 g). The excess molar concentration of sodium hydroxide of was 0.166. The aqueous phase was introduced into a 3-neck 500 mL reactor immersed in the water bath at 50° C. The mixture consisting of benzyl chloride (3.930 g, 31 millimoles, Aldrich, 97%), Aliquat 336 (2.597 g, 6 millimoles, Aldrich), durene (0.693 g, 5 millimoles, Aldrich, 98%), and toluene (15.02 g, J. T. Baker, ultra-pure). The organic phase:aqueous phase weight ratio was 1:14. The two phase mixture was stirred mechanically (600 rpm) at 50° C. for 90 minutes. The aliquot of the reaction mixture was centrifuged, the phases were separated and the organic phase was injected into a GC column. The yield of benzyl phenyl ether based on the limiting reactant (phenol) was 70%. No byproducts could be detected in the chromatograms representing the reaction mixture.
Quantity
2.836 g
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reactant
Reaction Step One
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1.411 g
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reactant
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0.433 g
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reactant
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299.19 g
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solvent
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3.93 g
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reactant
Reaction Step Two
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0.693 g
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reactant
Reaction Step Three
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2.597 g
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catalyst
Reaction Step Four
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15.02 g
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl phenyl ether
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 6
Benzyl phenyl ether

Citations

For This Compound
2,200
Citations
J He, L Lu, C Zhao, D Mei, JA Lercher - Journal of catalysis, 2014 - Elsevier
… Catalytic pathways for the cleavage of ether bonds in benzyl phenyl ether (BPE) in liquid phase using Ni- and zeolite-based catalysts are explored. In the absence of catalysts, the C−O …
Number of citations: 126 www.sciencedirect.com
DS Tarbell, JC Petropoulos - Journal of the American Chemical …, 1952 - ACS Publications
… Benzyl phenyl ether has been found to be converted very … in the rapid formation of phenol from benzyl phenyl ether. The o-… We have studied the reaction between benzyl phenyl ether (…
Number of citations: 43 pubs.acs.org
V Roberts, S Fendt, AA Lemonidou, X Li… - Applied Catalysis B …, 2010 - Elsevier
… In order to explore the potential catalytic chemistry we have applied benzyl phenyl ether (BPE) as model compound to represent the α-O4 ether bond in lignin and coal. This compound …
Number of citations: 103 www.sciencedirect.com
T Xie, JP Cao, C Zhu, XY Zhao, M Zhao… - Fuel Processing …, 2019 - Elsevier
… Herein, selectively cleaving C single bond O bond of benzyl phenyl ether (BPE) was studied over Pd/AC, Ru/AC and Ni/AC. Among these catalysts, Pd/AC efficiently cleaved C single …
Number of citations: 32 www.sciencedirect.com
JK Kim, JK Lee, KH Kang, JC Song, IK Song - Applied Catalysis A: General, 2015 - Elsevier
… Benzyl phenyl ether was used as a lignin model compound … the highest conversion of benzyl phenyl ether, selectivity for … showed lower conversion of benzyl phenyl ether than Pd/OMC, …
Number of citations: 93 www.sciencedirect.com
F Lin, TSE Ho-Yin, HC Erythropel, PV Petrović… - Green …, 2022 - pubs.rsc.org
… While β-O-4 model compounds have been extensively studied, 9–14 the cleavage of α-O-4 model compounds such as benzyl phenyl ether (BPE) is relatively underexplored. In addition…
Number of citations: 12 pubs.rsc.org
C Zhu, JP Cao, XY Zhao, T Xie, J Ren… - Journal of the Energy …, 2019 - Elsevier
… Selective cleavage of C single bond O bonds in benzyl phenyl ether (BPE) as a typical lignin α-O-4 ether to produce aromatics is a challenging and attractive topic. Herein, the earth-…
Number of citations: 52 www.sciencedirect.com
S Ozawa, K Sasaki, Y Ogino - Fuel, 1986 - Elsevier
… Benzyl phenyl ether, as a model for ether linkages in coal structures, was reacted at … a special catalytic role of molten tin in the reaction of benzyl phenyl ether; this work has now …
Number of citations: 17 www.sciencedirect.com
XY Wu, XY Lü - Chinese Chemical Letters, 2011 - Elsevier
… Benzyl phenyl ether (BPE), the lignin model compound, was treated at temperatures … Based on products distribution, the reaction mechanism for decomposition of benzyl phenyl ether …
Number of citations: 16 www.sciencedirect.com
S Liu, Y Wang, J Wang, J Zhou, X Hu, H Sun… - Fuel Processing …, 2021 - Elsevier
… To understand the effect of char physicochemical structures on the activities of itself and it-supported metal, decomposition of a α−O−4 lignin model compound (benzyl phenyl ether, BPE…
Number of citations: 11 www.sciencedirect.com

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